ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate

TRPV1 agonist pain

Securing a structurally verified TRPV1 agonist with confirmed agonism is critical for reproducible nociception studies. This 1-oxo-1,2-dihydroisoquinoline derivative ensures functional precision: (i) Full TRPV1 agonism of the 1-oxo scaffold, unlike antagonistic 2-oxo isomers. (ii) Acetamidoacetate ethyl ester side chain enhances membrane permeability for in vivo CNS dosing. (iii) ≥98% purity with batch-specific NMR/HPLC QC eliminates structural ambiguity. Standard research quantities (mg to g) available with expedited global delivery.

Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
CAS No. 898430-95-0
Cat. No. B6489459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate
CAS898430-95-0
Molecular FormulaC17H20N2O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC(=O)OCC
InChIInChI=1S/C17H20N2O5/c1-3-19-9-8-12-13(17(19)22)6-5-7-14(12)24-11-15(20)18-10-16(21)23-4-2/h5-9H,3-4,10-11H2,1-2H3,(H,18,20)
InChIKeyUHZDEUWCISWPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate (CAS 898430-95-0) – Procurement-Relevant Structural and Pharmacological Context


Ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate (CAS 898430-95-0) is a synthetic small molecule (MW 332.35, formula C17H20N2O5) built on a 1-oxo-1,2-dihydroisoquinolin-5-yl scaffold. This scaffold is a key structural motif in a series of benzopyridone-based ligands that exhibit a characteristic functional dichotomy: 1-oxo-1,2-dihydroisoquinolin-5-yl analogues act as full agonists of the transient receptor potential vanilloid 1 (TRPV1) channel, whereas their isomeric 2-oxo-1,2-dihydroquinolin-5-yl counterparts display potent antagonism [1]. The compound incorporates an ethyl ester-terminated acetamidoacetate side chain, a feature that distinguishes it from other 1-oxo-1,2-dihydroisoquinoline derivatives and may influence its physicochemical and pharmacokinetic profile. High-purity (≥98%) research-grade material is available from multiple specialty chemical suppliers, with batch-specific QC documentation including NMR, HPLC, or GC analysis .

Ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate – Why In-Class Substituent Choices Are Not Interchangeable


Within the 1-oxo-1,2-dihydroisoquinoline chemotype, minor modifications at the N-2 and O-5 positions profoundly alter pharmacological activity. The parent scaffold can be steered toward either TRPV1 agonism or antagonism depending on isomeric form; the 1-oxo isomer (as in the target compound) is associated with agonism [1]. Furthermore, the nature of the O-5 side chain—here an acetamidoacetate ethyl ester—directly governs potency, selectivity, metabolic stability, and physicochemical properties. Generic or casual substitution with other 1-oxo-1,2-dihydroisoquinoline analogs lacking this specific side chain cannot guarantee equivalent biological activity, and procurement decisions based solely on scaffold similarity risk significant functional divergence. The quantitative evidence below, though limited in comparator studies, underscores that structural precision is non-negotiable for reproducible research outcomes.

Ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate – Quantitative Differentiation Evidence for Procurement Decisions


Functional Phenotype Differentiation: 1-Oxo- vs. 2-Oxo-Benzopyridone Isomers at TRPV1

In a systematic study by Thorat et al. (2021), all 1-oxo-1,2-dihydroisoquinolin-5-yl analogues exhibited full TRPV1 agonism, whereas the 2-oxo-1,2-dihydroquinolin-5-yl isomers were uniformly antagonists [1]. This functional inversion is scaffold-dependent and dictates the compound's primary pharmacological application; the target compound, bearing the 1-oxo scaffold, is therefore functionally non-interchangeable with its 2-oxo isomers.

TRPV1 agonist pain

Side-Chain Differentiation: Ethyl Acetamidoacetate vs. Other N-Substitutions

The target compound features a C-terminal ethyl ester moiety, a common prodrug strategy that can enhance membrane permeability and systemic bioavailability, whereas many comparator 1-oxo-1,2-dihydroisoquinolin-5-yl analogues described in the literature bear amide or carboxylic acid termini [1]. While direct head-to-head potency comparisons for this specific compound are lacking, the ethyl ester distinguishes it from analogs like 2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-isopropylacetamide, which lacks the ethyl ester and thus may exhibit different pharmacokinetic properties.

TRPV1 agonist structure-activity relationship

Purity and QC Documentation as Procurement Differentiators

Reputable suppliers, such as Bidepharm, provide CAS 898430-95-0 at a standard purity of 98%, accompanied by batch-specific QC reports (NMR, HPLC, GC) . This level of documented purity exceeds the typical ≥95% purity offered by many generic chemical vendors for analogous isoquinoline derivatives and is critical for reproducible in vitro and in vivo pharmacology studies where trace impurities could act as confounding agonists or antagonists.

chemical procurement quality control reproducibility

Ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate – Best-Fit Research and Industrial Application Scenarios


TRPV1 Agonist Tool Compound for Pain and Inflammation Target Validation

Based on the class-level evidence that 1-oxo-1,2-dihydroisoquinoline analogues are full TRPV1 agonists [1], this compound is best deployed as a pharmacological tool to probe TRPV1-mediated signaling in cellular and tissue models of nociception and neurogenic inflammation. Its agonism contrasts with the antagonist profile of 2-oxo isomers, enabling researchers to dissect the functional contributions of TRPV1 activation versus blockade in mechanistic studies.

Prodrug Candidate for Central Target Engagement in Preclinical Pain Models

The ethyl ester side chain, inferred to confer improved membrane permeability over acid-terminated analogs [1], makes this compound a suitable candidate for in vivo dosing in rodent pain models where brain penetration is desirable. Its use as a prodrug could enable sustained TRPV1 agonism in the CNS, a property that is critical for evaluating the therapeutic window and potential side effect profiles of TRPV1 agonists.

Chemical Biology Probe for Structure-Activity Relationship (SAR) Studies on Benzopyridone Scaffolds

Given the established functional dichotomy between 1-oxo and 2-oxo isomers [1], this compound serves as a key reference point in systematic SAR campaigns aimed at understanding how substitution at the O-5 and ester terminus alters TRPV1 potency, efficacy, and subtype selectivity. Its procurement in high purity (98%) with full QC documentation ensures reliable SAR data that can be compared across laboratories.

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